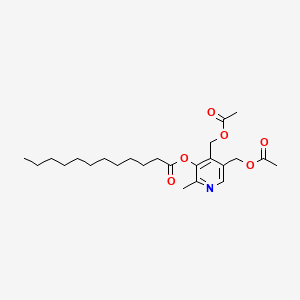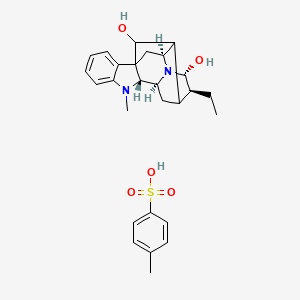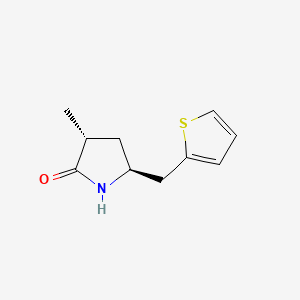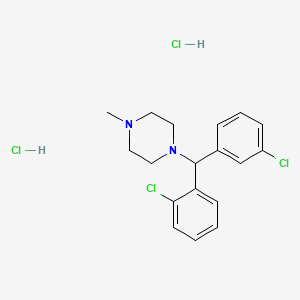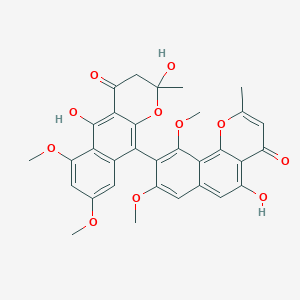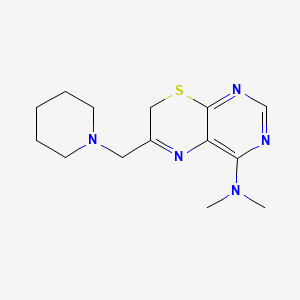![molecular formula C15H19Cl3N2O6 B12773743 [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81785-51-5](/img/structure/B12773743.png)
[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furofuran ring system, a dichlorophenoxy group, and a nitrate ester, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps:
Formation of the furofuran ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenoxy group: This step may involve nucleophilic substitution reactions using 2,4-dichlorophenol and a suitable leaving group.
Attachment of the propylamino group: This can be done through reductive amination or other amine introduction methods.
Nitration: The nitrate ester can be introduced using nitrating agents such as nitric acid under controlled conditions.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or furan moieties.
Reduction: Reduction reactions could target the nitrate ester or other reducible groups.
Substitution: The dichlorophenoxy group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate for synthesizing other complex molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical studies: The compound could be used to study enzyme interactions and metabolic pathways.
Drug development: Its structural features might make it a candidate for developing new pharmaceuticals.
Medicine
Therapeutic potential: The compound may have potential as a therapeutic agent for certain diseases, pending further research.
Diagnostic tools: It could be used in the development of diagnostic assays or imaging agents.
Industry
Material science: The compound might find applications in the development of new materials with specific properties.
Agriculture: It could be used as a pesticide or herbicide, given its dichlorophenoxy group.
Mecanismo De Acción
The mechanism of action of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: This could modulate their activity and lead to various biological effects.
Disruption of cellular processes: The compound might interfere with cellular functions, leading to therapeutic or toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
- [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] hydrochloride
Uniqueness
The uniqueness of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
81785-51-5 |
|---|---|
Fórmula molecular |
C15H19Cl3N2O6 |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C15H18Cl2N2O6.ClH/c16-9-2-3-12(10(17)6-9)22-5-1-4-18-11-7-23-15-13(25-19(20)21)8-24-14(11)15;/h2-3,6,11,13-15,18H,1,4-5,7-8H2;1H/t11-,13-,14+,15+;/m0./s1 |
Clave InChI |
RUOGYLLXGCAILN-REVGSIRBSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])NCCCOC3=C(C=C(C=C3)Cl)Cl.Cl |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCCOC3=C(C=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




